molecular formula C35H51N5O7S B12368858 E3 Ligase Ligand-linker Conjugate 68

E3 Ligase Ligand-linker Conjugate 68

Cat. No.: B12368858
M. Wt: 685.9 g/mol
InChI Key: QDJDAQIHYNYQIC-HRHHFINDSA-N
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Description

Targeted protein degradation is a revolutionary strategy that, instead of merely blocking a protein's function, eliminates it altogether. This is accomplished by harnessing the ubiquitin-proteasome system (UPS), the cellular machinery responsible for maintaining protein homeostasis by degrading unwanted or damaged proteins. PROTACs are the key enablers of this process, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. frontiersin.orgexplorationpub.com This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, to the POI. A polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for destruction by the proteasome. frontiersin.org

The modular nature of PROTACs, consisting of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them, allows for a high degree of tunability and specificity. frontiersin.orgexplorationpub.com

While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC design. scienceopen.comscienceopen.com The most prominent among these are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. frontiersin.orgresearchgate.net However, to expand the scope and overcome potential limitations of CRBN and VHL-based PROTACs, researchers are actively exploring other E3 ligases.

Von Hippel-Lindau (VHL): VHL is a well-established E3 ligase in PROTAC development, valued for its broad tissue expression. researchgate.net The development of potent small-molecule ligands for VHL has been a significant enabler for the creation of effective PROTACs. nih.govrsc.org These ligands are often peptidomimetic and have been refined through structure-based design to exhibit favorable properties for drug development. rsc.orgnih.gov The interaction between VHL and its natural substrate, hypoxia-inducible factor-1α (HIF-1α), has been a foundational model for designing these ligands. nih.govnih.gov

Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ligase that naturally regulates the tumor suppressor protein p53. scienceopen.comamm-journal.orgnih.gov Small molecules that inhibit the MDM2-p53 interaction, such as nutlins, have been repurposed as E3 ligase ligands in PROTACs. nih.gov MDM2-recruiting PROTACs have been developed to degrade various oncogenic proteins. scienceopen.comscienceopen.com However, these have generally been found to be less effective than those that recruit CRBN or VHL. scienceopen.comscienceopen.com

Inhibitor of Apoptosis Proteins (IAPs): The IAP family of proteins, particularly cellular IAP1 (cIAP1), are also attractive E3 ligases for PROTAC development. nih.govsigmaaldrich.com Ligands for IAPs have been developed and incorporated into PROTACs, which are sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). sigmaaldrich.com These have shown promise in inducing the degradation of various target proteins. sigmaaldrich.com

The exploration of this expanded repertoire of E3 ligases holds the potential to create PROTACs with novel degradation profiles and tissue selectivity. nih.govresearchgate.net

The E3 ligase ligand-linker conjugate is a critical component that dictates the efficacy and pharmacological properties of a PROTAC. This pre-formed unit, consisting of the E3 ligase-binding moiety and the chemical linker, simplifies the synthesis of PROTAC libraries. Researchers can couple these conjugates with various POI ligands to rapidly generate a diverse set of degraders for screening.

Focus on E3 Ligase Ligand-linker Conjugate 68

A specific example that highlights the principles of PROTAC design is the VHL-based degrader designated as compound 68 . This molecule was developed to target the L858R mutant of the epidermal growth factor receptor (EGFR), a key driver in certain cancers. nih.gov

Detailed Research Findings:

In a 2020 study, researchers designed and synthesized a series of EGFR degraders utilizing gefitinib (B1684475) as the POI-binding warhead. nih.gov This was coupled with ligands for either VHL or CRBN. The VHL-based degrader, compound 68 , demonstrated potent and efficient degradation of the target protein. nih.gov

The efficacy of degrader 68 was quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

Cell LineTarget ProteinDC50 (nM)
HCC-827EGFR L858R5.0
H3255EGFR L858R3.3

These findings underscore the potency of the VHL-based E3 ligase ligand-linker conjugate in this specific PROTAC construct. The low nanomolar DC50 values indicate that degrader 68 is highly efficient at inducing the degradation of the EGFR L858R mutant in these cancer cell lines. nih.gov Furthermore, this class of degraders also exhibited favorable plasma exposure in mouse models, suggesting potential for in vivo applications. nih.gov

Properties

Molecular Formula

C35H51N5O7S

Molecular Weight

685.9 g/mol

IUPAC Name

tert-butyl 4-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C35H51N5O7S/c1-22-29(48-21-37-22)25-10-8-23(9-11-25)17-36-31(43)27-16-26(41)18-40(27)32(44)30(34(2,3)4)38-28(42)20-46-19-24-12-14-39(15-13-24)33(45)47-35(5,6)7/h8-11,21,24,26-27,30,41H,12-20H2,1-7H3,(H,36,43)(H,38,42)/t26-,27+,30-/m1/s1

InChI Key

QDJDAQIHYNYQIC-HRHHFINDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O

Origin of Product

United States

Molecular Architecture and Functional Design of Cereblon Based E3 Ligase Ligand Linker Conjugates

Structural Basis of Cereblon (CRBN) Ligand Recognition

Cereblon (CRBN) functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which also includes Damaged DNA Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1). nih.govguidetoimmunopharmacology.org The CRL4CRBN complex is a key component of the ubiquitin-proteasome system, which tags proteins for degradation. nih.govresearchgate.net CRBN itself is composed of several domains, including a C-terminal thalidomide-binding domain (TBD) that is crucial for its interaction with small molecule modulators. nih.govrsc.org The binding of ligands to this domain is the foundational event that enables the targeted degradation of specific proteins. scispace.com

The glutarimide (B196013) moiety of thalidomide (B1683933) and its derivatives is essential for binding, fitting into a hydrophobic pocket within the TBD. rsc.orgresearchgate.net Specifically, the interaction is stabilized by hydrogen bonds and key residues within the pocket, including a characteristic tri-tryptophan motif. rsc.org

ComponentFunction in the CRL4CRBN Complex
Cereblon (CRBN) Substrate receptor; provides specificity by binding to target proteins. nih.govrcsb.org
DDB1 Adaptor protein; links CRBN to the CUL4 scaffold. nih.govnih.gov
Cullin 4 (CUL4) Scaffold protein; forms the backbone of the complex and positions other components. nih.govnih.gov
Roc1/Rbx1 RING-box protein; recruits the E2 ubiquitin-conjugating enzyme to the complex. nih.govnih.gov

Allosteric Modulation of CRBN Substrate Specificity by Small Molecules

The binding of small molecules, such as thalidomide derivatives, to the TBD of CRBN does not simply block its function but allosterically modulates its substrate specificity. guidetoimmunopharmacology.orgbiorxiv.org Cryo-electron microscopy studies have revealed that in its unbound (apo) state, CRBN exists in an "open" conformation. biorxiv.orgebi.ac.uk The association of a modulator drug with the TBD is both necessary and sufficient to trigger a conformational shift to a "closed" state. biorxiv.orgebi.ac.uk

This change from an open to a closed conformation remodels the surface of CRBN, creating a new, composite binding interface that can recognize and bind proteins not typically targeted by the native E3 ligase. biorxiv.org This process of drug-induced recruitment of new substrates is a form of allosteric control, where binding at one site (the TBD) affects the binding properties at another site (the substrate recognition surface). nih.govbiorxiv.org

Mechanism of Neosubstrate Recruitment to CRL4CRBN

The small molecule modulator acts as a "molecular glue," inducing proximity between CRBN and a new set of proteins, termed "neosubstrates." rsc.orgbiorxiv.org The drug does not bind to the neosubstrate directly; instead, it creates a neomorphic interface on CRBN that has high affinity and specificity for the neosubstrate. nih.govbiorxiv.org For example, the binding of lenalidomide (B1683929) or pomalidomide (B1683931) to CRBN enables the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not endogenous substrates of CRBN. researchgate.netrcsb.org

The recruitment of a neosubstrate to the drug-bound, closed conformation of CRBN positions it optimally for ubiquitination by the CRL4CRBN complex, leading to its subsequent degradation by the proteasome. nih.govscispace.com The ability of different small molecules to induce the degradation of different sets of neosubstrates underscores the principle that the specific shape of the molecular glue dictates which proteins will be recruited. nih.govrsc.org

NeosubstrateBiological Role
Ikaros (IKZF1) Lymphoid transcription factor; key regulator of hematopoietic development. guidetoimmunopharmacology.orgresearchgate.net
Aiolos (IKZF3) Lymphoid transcription factor; involved in B-cell development. guidetoimmunopharmacology.orgresearchgate.net
SALL4 Transcription factor; implicated in developmental processes and linked to thalidomide's teratogenicity. researchgate.net
MEIS2 Homeobox transcription factor; identified as an endogenous substrate whose binding is blocked by immunomodulatory drugs (IMiDs). rcsb.org

Design Rationale of Thalidomide-Derived Ligands in Conjugates

Thalidomide and its analogs, lenalidomide and pomalidomide, are the most established ligands used to recruit the CRBN E3 ligase. nih.gov Their well-defined binding mode and the ability to modify their structure without abolishing CRBN engagement make them ideal recruiting moieties for heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov A PROTAC molecule consists of a ligand for a target protein and an E3 ligase ligand, joined by a chemical linker. medchemexpress.com

Historical Context of Thalidomide and its Derivatives in CRBN Engagement

Thalidomide was first marketed in the 1950s as a sedative but was withdrawn after being linked to severe birth defects. nih.govslideshare.netresearchgate.net Decades later, it was repurposed for treating conditions like multiple myeloma. nih.govscispace.com For years, its mechanism of action remained a mystery. A pivotal breakthrough came in 2010 with the identification of Cereblon as the direct protein target of thalidomide. nih.govscispace.com This discovery was crucial, as it explained both the therapeutic effects (degradation of neosubstrates like IKZF1 and IKZF3) and the teratogenic effects (degradation of other neosubstrates like SALL4). researchgate.net This understanding established a clear basis for using thalidomide-based structures to deliberately engage the CRL4CRBN complex for therapeutic purposes. scispace.com

Functionalization Strategies for Thalidomide-based Ligands as E3 Recruiter Moieties

To be incorporated into a larger conjugate like a PROTAC, the thalidomide scaffold must be chemically modified to allow for the attachment of a linker. nih.gov The key is to functionalize the molecule at a position that does not disrupt its essential binding to CRBN. The glutarimide ring is critical for this interaction and is generally left unmodified. rsc.org

The most common functionalization strategy involves making modifications at the 4- or 5-position of the phthalimide (B116566) ring. nih.gov Derivatives such as pomalidomide, which has an amino group at the 4-position, or 4-hydroxythalidomide, provide convenient chemical handles for linker attachment. nih.gov These positions serve as "exit vectors," allowing the thalidomide moiety to bind CRBN effectively while the attached linker extends outwards to connect with the ligand for the target protein. nih.gov

Role of the Linker in E3 Ligase Ligand-Linker Conjugate 68 (Thalidomide-Piperazine-PEG3-NH2)

This compound is a pre-functionalized chemical entity designed for the synthesis of PROTACs. medchemexpress.comtargetmol.com Its structure consists of the CRBN-recruiting ligand (a thalidomide derivative) and a linker terminating in a reactive group. allgenbio.com This conjugate is not a complete PROTAC itself but is a key building block. medchemexpress.com The linker's composition is critical for the ultimate efficacy of the final PROTAC molecule, influencing solubility, cell permeability, and the geometry of the ternary complex (E3 ligase-PROTAC-target protein). nih.gov

The specific components of Thalidomide-Piperazine-PEG3-NH2 each serve a distinct purpose: allgenbio.com

ComponentChemical MoietyFunction in the Conjugate
E3 Ligase Ligand ThalidomideBinds to Cereblon (CRBN) to recruit the CRL4CRBN E3 ligase complex. medchemexpress.comtargetmol.com
Linker Element 1 PiperazineA cyclic diamine often used in linkers to provide a degree of rigidity and a defined exit vector from the thalidomide core.
Linker Element 2 PEG3 (Polyethylene Glycol, 3 units)A flexible, hydrophilic chain that enhances the solubility of the conjugate and provides optimal spacing and flexibility to facilitate the formation of a productive ternary complex. medchemexpress.com
Terminal Group -NH2 (Amine)A reactive functional group that allows for covalent attachment to a ligand for a target protein, completing the synthesis of a heterobifunctional PROTAC. allgenbio.com

Polyethylene (B3416737) Glycol (PEG) Linkers in Targeted Protein Degradation

Polyethylene glycol (PEG) chains are one of the most common chemical motifs used as linkers in PROTAC design. biochempeg.com Their popularity stems from several advantageous properties. First, the incorporation of PEG linkers can increase the hydrophilicity and water solubility of the often large and greasy PROTAC molecule, which can positively impact its pharmacokinetic profile. biochempeg.com Second, PEG linkers are synthetically tractable, allowing for the straightforward creation of PROTAC libraries where the length can be systematically varied to find the optimal distance between the target protein and the E3 ligase. wisc.edubiochempeg.com

The flexibility of PEG and other alkyl/ether linkers can be crucial for achieving potent degradation. This flexibility allows the PROTAC to adopt a range of conformations, facilitating the formation of a stable and productive ternary complex. nih.gov For instance, the crystal structure of the ternary complex formed by the VHL-based BRD4 degrader MZ1 revealed that its PEG linker folds back on itself and is heavily buried, forming stabilizing interactions with both the VHL E3 ligase and the BRD4 protein. nih.govnih.gov This illustrates that the linker is not merely a passive spacer but can be an active participant in ternary complex formation.

Numerous successful Cereblon-based PROTACs have incorporated PEG linkers. A notable example is MT-802, a degrader of Bruton's tyrosine kinase (BTK), which connects a derivative of the inhibitor ibrutinib (B1684441) to the CRBN ligand pomalidomide via a PEG linker. nih.gov Chemical suppliers also provide a wide array of pre-functionalized CRBN ligands, such as pomalidomide and thalidomide, already attached to PEG linkers of various lengths, which accelerates the synthesis and testing of new PROTACs. medchemexpress.comdcchemicals.com

Influence of Linker Length, Rigidity, and Chemical Composition on PROTAC Efficacy and Ternary Complex Formation

The linker is a master regulator of PROTAC activity, and its physical and chemical properties must be carefully optimized to achieve potent and selective protein degradation. researchgate.netcolab.ws The length, rigidity, and chemical composition of the linker collectively dictate the spatial arrangement of the E3 ligase and the target protein, which is paramount for efficient ubiquitin transfer. wisc.edu

Linker Length: An optimal linker length is required to bridge the two proteins effectively. If a linker is too short, it may cause steric clashes between the E3 ligase and the target protein, preventing the formation of a stable ternary complex. wisc.edu Conversely, if a linker is excessively long, the entropic penalty of constraining its flexibility can weaken the complex, and it may fail to enforce the productive orientation required for ubiquitination. wisc.eduresearchgate.net While there is no universal rule, the linkers of most successful PROTACs range from 3 to 19 atoms in length. wisc.edu Studies on TBK1 degraders found that compounds with linkers shorter than 12 atoms were inactive, whereas those with linkers between 12 and 29 atoms all showed submicromolar degradation, highlighting that a minimum length may be required for a given protein pair. nih.gov

Linker Rigidity: The flexibility of the linker is a key consideration. While flexible linkers like PEG or simple alkyl chains can allow the PROTAC to find a productive binding pose, this conformational freedom can come at an entropic cost. nih.gov In some cases, more rigid linkers (e.g., incorporating alkynes, piperidines, or triazoles) can pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency. wisc.edu However, the relationship is complex; for a series of BTK degraders, longer, more flexible linkers were found to lack the positive cooperativity observed with shorter linkers, suggesting a trade-off between the energy gained from new protein-protein interactions and the entropic cost of constraining the linker. nih.gov

Chemical Composition: The atoms and functional groups within the linker influence not only physical properties like solubility but also the chemical stability of the PROTAC. researchgate.net A study on KEAP1 degraders found that a PROTAC with an oxy-acetamide linkage to thalidomide was susceptible to hydrolysis in cells. Replacing this labile group with a more stable amino-carbon linkage significantly improved the compound's stability and degradation efficacy over time. researchgate.net Similarly, a structure-activity relationship study of BCR-ABL degraders involved the systematic optimization of linker hydrophilicity and rigidity, which ultimately led to a pomalidomide-based PROTAC with high degradation activity and favorable pharmacokinetics. nih.gov

Table 1: Research Findings on the Influence of Linker Properties on PROTAC Efficacy
PROTAC SystemLinker VariationKey FindingReference
KEAP1 DegradersOxy-acetamide vs. Amino-carbon linkageReplacing the hydrolytically unstable oxy-acetamide linkage with a stable amino-carbon linkage improved PROTAC stability and efficacy at later time points. researchgate.net
BCR-ABL DegradersLength, hydrophilicity, rigiditySystematic optimization of linker parameters led to a highly potent degrader (DC50 = 0.18 nM) with favorable in vivo pharmacokinetics. nih.gov
TBK1 DegradersAlkyl/ether linker length (7 to 29 atoms)A minimum linker length of 12 atoms was required for degradation. Potency was maintained up to 29 atoms, demonstrating a wide range of effective lengths. nih.gov
BTK DegradersPEG linker length (≥ 4 units)Longer linkers lacked positive cooperativity in ternary complex formation, possibly due to the entropic cost of reduced PROTAC flexibility. nih.gov

Strategic Positioning of Linker Attachment Points on the E3 Ligase Ligand

The site at which the linker is attached to the CRBN ligand—the "exit vector"—is a critical design element that can dramatically impact the PROTAC's biological activity and stability. nih.govnih.gov Even subtle changes in the attachment point on the thalidomide, pomalidomide, or lenalidomide scaffold can alter the geometry of the ternary complex, affecting degradation potency, target selectivity, and the degradation of "neosubstrates"—proteins that are not natural targets of CRBN but are degraded upon binding of the IMiD. nih.gov

A systematic investigation into this question synthesized a series of thalidomide and lenalidomide conjugates with linkers attached at various positions on the phthalimide ring. nih.gov The study revealed that the attachment point has a profound effect on both the hydrolytic stability of the conjugate and its ability to induce the degradation of the known IMiD neosubstrate IKZF1. nih.gov

Key findings from this research include:

Stability: The hydrolytic stability of thalidomide-based conjugates was highly dependent on the linker's attachment point and chemical nature. nih.gov Lenalidomide-derived conjugates were generally found to be more stable in aqueous buffer, suggesting that removing a carbonyl group from the phthalimide ring is a viable strategy to reduce susceptibility to hydrolysis. nih.gov

Neosubstrate Degradation: The ability to degrade IKZF1 was strongly modulated by the linker's position. Attaching the linker at the C5 position of the phthalimide moiety significantly diminished IKZF1 degradation compared to attachments at the C4 position. nih.gov Furthermore, the type of chemical linkage mattered; alkylether-based linkers resulted in minimal neosubstrate degradation compared to aminoalkyl linkers. nih.gov

This ability to tune neosubstrate activity by selecting the linker attachment point provides a powerful tool for PROTAC design. nih.gov Depending on the therapeutic context, neosubstrate degradation can be a desired synergistic effect or an unwanted off-target liability. Other research has also indicated that attaching the linker to the C4 position of the phthalimide moiety can confer greater stability to the resulting PROTAC. researchgate.net These findings provide a valuable blueprint for the rational design of future Cereblon-based degraders with tailored properties. nih.govacs.org

Table 2: Influence of Linker Attachment Point on Stability and Neosubstrate Degradation of Thalidomide Conjugates
CompoundLinker Attachment PositionLinker TypeStability (% remaining at 24h)IKZF1 Degradation (%)Reference
T01C4-PhthalimideAminoalkyl9619 nih.gov
T05C4-PhthalimideAlkylether9985 nih.gov
T09C5-PhthalimideAlkylether9991 nih.gov
T11C4-PhthalimideMethylamino-acyl9520 nih.gov

Data adapted from Bricelj et al., ACS Med Chem Lett. 2021. nih.gov IKZF1 degradation was measured in MM.1S cells at 1 µM for 6h. Stability was measured in pH 7.4 buffer.

Synthetic Methodologies for E3 Ligase Ligand Linker Conjugates

General Principles of Bifunctional Molecule Synthesis

The synthesis of E3 ligase ligand-linker conjugates is a cornerstone of creating heterobifunctional molecules, most notably PROTACs. precisepeg.com These molecules are designed with a modular architecture, comprising a ligand that binds to an E3 ubiquitin ligase, a second ligand for a target protein of interest (POI), and a chemical linker that connects the two. precisepeg.comnih.gov The underlying principle of their synthesis is to create a molecule that can induce proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target. nih.govunime.itacs.org

The synthesis strategy is inherently modular, allowing for the combination of different E3 ligase ligands, linkers, and target protein ligands to optimize degradation activity. acs.org E3 ligase ligand-linker conjugates represent a key intermediate in this process. They are pre-functionalized constructs where the E3 ligase-binding moiety is already attached to a linker bearing a reactive handle. This approach streamlines the final assembly of the complete bifunctional molecule. Researchers can couple these pre-made conjugates with a ligand for a specific protein of interest to rapidly generate a library of PROTACs for screening. symeres.com

The design and synthesis process must consider how the final bifunctional molecule will operate. The goal is to facilitate the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI). nih.govnih.gov The nature of the E3 ligase ligand and the attachment point and chemistry of the linker are critical variables that influence the conformation and stability of this complex, ultimately dictating the efficiency and selectivity of protein degradation. nih.govnih.gov

Chemical Characterization Techniques for E3 Ligase Ligand-Linker Conjugates (General methods, excluding specific analytical data)

The chemical characterization of E3 ligase ligand-linker conjugates is essential to confirm their identity, purity, and structural integrity before their use in synthesizing full PROTAC molecules. A suite of standard analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, is the primary method for elucidating the chemical structure of the synthesized conjugate. It confirms the successful coupling of the linker to the E3 ligase ligand and verifies the exact site of attachment. For instance, HMBC spectra can confirm the selective alkylation of a specific position on the ligand. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the conjugate, which confirms its elemental composition. This technique provides definitive evidence that the desired product has been formed.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized conjugate. By separating the product from unreacted starting materials, reagents, and byproducts, HPLC provides a quantitative measure of purity. Reverse-phase HPLC (RP-HPLC) is commonly used for the purification of the final conjugates. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the conjugate, such as carbonyls (C=O) from amides or esters and the characteristic bonds of the linker and ligand moieties, providing further evidence of the compound's structure.

These characterization methods, used in combination, provide a comprehensive confirmation of the successful synthesis of the E3 ligase ligand-linker conjugate, ensuring the quality of the material used for subsequent PROTAC assembly. nih.gov

Mechanistic Insights into E3 Ligase Ligand Linkate 68 Thalidomide Piperazine Peg3 Nh2 Function Within Protac Systems

Formation and Stability of the E3 Ligase-PROTAC-Target Protein Ternary Complex

PROTACs function by inducing proximity between two proteins—the target and an E3 ligase—that would not normally interact. nih.gov The bifunctional nature of the PROTAC, with one end binding the POI and the other (in this case, the thalidomide (B1683933) moiety) binding CRBN, serves as a molecular bridge to facilitate this interaction. youtube.comarxiv.org The linker component, a piperazine-polyethylene glycol (PEG) chain, is not merely a spacer; its length and composition are crucial for allowing the two proteins to adopt a productive orientation that facilitates the subsequent enzymatic steps. arxiv.orgnih.gov

A key concept governing the formation of the ternary complex is cooperativity (α). nih.gov Cooperativity describes the phenomenon where the binding of the PROTAC to one protein partner influences its affinity for the second protein partner. nih.gov

Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein, thus favoring the formation of the ternary complex over the two separate binary complexes. This is often associated with more stable and long-lived ternary complexes, leading to more efficient degradation. biorxiv.orgbiorxiv.org

Negative Cooperativity (α < 1): The binding of the first protein partner reduces the affinity for the second, hindering ternary complex formation.

No Cooperativity (α ≈ 1): The binding events are independent. nih.govbiorxiv.org

The degree of cooperativity is highly dependent on the specific proteins involved and the linker's ability to facilitate favorable protein-protein interactions within the ternary complex. nih.gov For instance, studies with the VHL-recruiting PROTAC MZ1 have shown that a single amino acid difference in the target protein can significantly alter cooperativity and ternary complex stability, thereby affecting degradation rates. researchgate.netbiorxiv.orgbiorxiv.org

The efficacy of a PROTAC is not solely dependent on the binding affinities of its individual ligands but is strongly influenced by the kinetics (the rates of formation and dissociation) and thermodynamics of the entire ternary complex. nih.govnih.gov A stable and durable ternary complex is required to provide a sufficient time window for the E3 ligase to ubiquitinate the target protein. nih.gov However, the interaction does not need to be permanent; PROTACs act catalytically, meaning that once the target is ubiquitinated, the PROTAC can dissociate and engage another target molecule. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are common techniques used to measure these parameters. nih.govbiorxiv.org Kinetic studies provide data on the association rate constant (kₒₙ) and the dissociation rate constant (kₒff) of the complex. The dissociative half-life (t₁/₂) of the ternary complex, which is inversely proportional to kₒff, is a particularly important parameter. A longer half-life indicates a more stable complex and often correlates with a greater initial rate of target degradation. biorxiv.orgbiorxiv.org

Thermodynamic analysis provides insight into the binding energies (Gibbs free energy, ΔG), enthalpy (ΔH), and entropy (TΔS) of complex formation, revealing the driving forces behind the interaction.

Table 1: Representative Kinetic and Cooperativity Data for PROTAC Ternary Complexes This table presents illustrative data from the well-characterized MZ1/VHL system to demonstrate the principles of ternary complex kinetics. The values highlight how different target bromodomains (BDs) can result in varied complex stability and cooperativity.

Ternary Complex ComponentsDissociation Constant (K_D) (nM)Dissociative Half-life (t₁/₂) (s)Cooperativity (α)
VHL / MZ1 / Brd4^BD216465.5
VHL / MZ1 / Brd2^BD218394.8
VHL / MZ1 / Brd3^BD28481.1
VHL / MZ1 / Brd4^BD179< 11.2

(Data adapted from studies on the MZ1 PROTAC system. nih.govbiorxiv.org)

Ubiquitination Cascade Initiation by CRBN E3 Ligase

Once the stable POI-PROTAC-CRBN ternary complex is formed, the catalytic function of the Cullin-RING E3 ligase complex (CRL4^CRBN) is initiated. researchgate.netfrontiersin.org The thalidomide component of the conjugate binds directly to CRBN, which acts as the substrate receptor for the CRL4 E3 ligase complex. nih.gov This binding event effectively presents the POI as a "neosubstrate" to the ligase, triggering its ubiquitination. nih.govnih.gov The ubiquitination process involves a coordinated enzymatic cascade that covalently attaches ubiquitin, a small regulatory protein, to the target.

Within the ubiquitination cascade, E2 ubiquitin-conjugating enzymes are critical intermediaries. researchgate.net They receive an activated ubiquitin molecule from an E1 activating enzyme and then collaborate with an E3 ligase to transfer that ubiquitin to the substrate. The E3 ligase is responsible for substrate specificity, while the E2 enzyme plays a crucial role in the catalytic transfer and can influence the type of ubiquitin chain that is built. nih.gov

For the CRL4^CRBN complex, research has identified specific E2 enzymes that are essential for the ubiquitination of substrates induced by CRBN-binding molecules like thalidomide and its derivatives. nih.govnih.gov

UBE2G1 and UBE2D3: Studies have shown that these two E2 enzymes are required for the efficient polyubiquitination of CRBN neosubstrates. nih.govnih.gov They appear to work cooperatively in a sequential mechanism to build the polyubiquitin (B1169507) chain on the target protein. nih.gov

The interplay between the E3 ligase and the specific E2 enzymes it recruits is a key determinant of the efficiency and outcome of the ubiquitination event. nih.gov

Table 2: Key E2 Enzymes in CRL4^CRBN-Mediated Ubiquitination

E2 EnzymeFunction in CRBN-mediated Ubiquitination
UBE2G1 Plays a dominant role in governing the destruction of CRBN neosubstrates. nih.gov
UBE2D3 Cooperates with UBE2G1 to promote efficient polyubiquitination of the target. nih.govnih.gov

Ubiquitin itself has several lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, K63) and an N-terminal methionine (M1) that can be used to form chains on a substrate. nih.gov The specific linkage type of the polyubiquitin chain acts as a code that determines the fate of the modified protein. researchgate.net

K48-linked chains: This is the canonical and most well-understood signal for targeting a protein for degradation by the proteasome. nih.gov The CRL4^CRBN complex, in cooperation with E2 enzymes like UBE2G1 and UBE2D3, primarily assembles K48-linked polyubiquitin chains on its neosubstrates. nih.govnih.gov

K63-linked chains: These chains are typically not associated with degradation but are involved in other cellular processes like signal transduction, inflammation, and DNA repair. biorxiv.org

Other linkages (M1, K11, etc.): These have distinct roles in cellular signaling, and their formation is catalyzed by specific sets of E2 and E3 enzymes. nih.govresearchgate.net

The specificity for generating K48-linked chains is therefore crucial for the function of a PROTAC designed for protein degradation. This specificity is dictated by the structural arrangement of the E2-E3-substrate complex, which orients the activated ubiquitin to favor linkage at the K48 position of the previously attached ubiquitin. researchgate.net

Proteasomal Recognition and Degradation of Ubiquitinated Proteins

The final step in the PROTAC-mediated process is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. youtube.comnih.gov The 26S proteasome is a large, multi-subunit protease complex that serves as the cell's primary machinery for controlled protein disposal. nih.gov

A polyubiquitin chain, particularly one with at least four K48-linked ubiquitin units, acts as a high-affinity tag that is recognized by intrinsic ubiquitin receptors located on the 19S regulatory particle of the proteasome. nih.gov Upon binding, the regulatory particle unfolds the target protein in an ATP-dependent process and feeds it into the central channel of the 20S core particle. Inside the core particle, the protein is cleaved into small peptides. nih.gov The ubiquitin monomers are typically cleaved from the substrate by deubiquitinating enzymes (DUBs) and recycled for future use. Crucially, the PROTAC molecule and the E3 ligase are not consumed in the reaction and are released to initiate another cycle of target degradation. nih.gov

Preclinical Research Applications and Biological Characterization

Utilization in Targeted Protein Degradation Research

The primary application of the E3 ligase ligand-linker conjugate within degrader 68 is in the field of targeted protein degradation, specifically for the development of PROTACs to induce the degradation of therapeutically relevant proteins. nih.govnih.govnih.gov

Application in Degrading Specific Proteins of Interest (POIs) through PROTACs

The VHL-based E3 ligase ligand-linker conjugate is an integral part of the PROTAC molecule, degrader 68 , which has been specifically designed to target the epidermal growth factor receptor (EGFR). frontiersin.org PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the protein by the proteasome. nih.govresearchgate.net In the case of degrader 68 , the conjugate links a VHL E3 ligase ligand to the EGFR inhibitor gefitinib (B1684475). frontiersin.org This design facilitates the formation of a ternary complex between VHL, degrader 68 , and EGFR, thereby marking EGFR for degradation. nih.gov The successful degradation of EGFR by this PROTAC demonstrates the utility of its VHL ligand-linker component in mediating the degradation of a specific protein of interest. frontiersin.org

Exploring Degradation Profiles across Diverse Cell Lines and Protein Targets

The efficacy of the VHL-based EGFR degrader 68 has been evaluated in different cancer cell lines. Specifically, its ability to degrade EGFR has been quantified in HCC-827 and H3255 cells, both of which are non-small cell lung cancer cell lines harboring EGFR mutations. frontiersin.org In these cell lines, degrader 68 demonstrated potent degradation of EGFR. frontiersin.org The research leading to the development of this degrader was part of a broader effort to create effective protein degraders, which also included the synthesis and evaluation of cereblon (CRBN)-based EGFR degraders. frontiersin.org This comparative approach allows for the exploration of degradation profiles mediated by different E3 ligase ligands. researchgate.net

Cell LineProtein TargetPROTACDC₅₀ (nM)
HCC-827EGFRDegrader 68 (VHL-based)5.0 frontiersin.org
H3255EGFRDegrader 68 (VHL-based)3.3 frontiersin.org
HCC-827EGFRDegrader 69 (CRBN-based)11 frontiersin.org
H3255EGFRDegrader 69 (CRBN-based)25 frontiersin.org

In Vitro Methodologies for Evaluating PROTACs Incorporating the Conjugate

A variety of in vitro methods are employed to characterize the biological activity of PROTACs such as degrader 68 . nih.govresearchgate.net These assays are crucial for determining the potency, selectivity, and mechanism of action of the degrader.

Assessment of E3 Ligase Engagement and Binding Affinity

To ensure that a PROTAC can effectively recruit an E3 ligase, it is essential to assess the binding affinity of the E3 ligase ligand component. nih.gov While the specific binding affinity of the VHL ligand portion of degrader 68 is not detailed in the provided search results, the development of such PROTACs typically involves the use of established VHL ligands with known binding characteristics. frontiersin.orgnih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) assays are commonly used to measure the binding affinity of ligands to their target E3 ligases. nih.govacs.org The optimization of VHL ligands has led to the discovery of potent binders that can be incorporated into PROTACs. nih.gov

Quantification of Target Protein Degradation (e.g., immunoblotting, mass spectrometry)

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. The degradation of EGFR by degrader 68 was quantified to determine its half-maximal degradation concentration (DC₅₀). frontiersin.org This is typically measured using techniques such as immunoblotting (Western blotting) or mass spectrometry-based proteomics. These methods allow for the direct visualization and quantification of the decrease in the target protein levels within cells following treatment with the PROTAC. The DC₅₀ values for degrader 68 in HCC-827 and H3255 cells were determined to be 5.0 nM and 3.3 nM, respectively, indicating potent degradation of EGFR. frontiersin.org

Investigating Degradation Selectivity and Potency against Protein Families

An important aspect of PROTAC development is ensuring selectivity for the target protein over other related proteins. researchgate.net While the provided information on degrader 68 focuses on its activity against EGFR, broader selectivity profiling is a standard part of preclinical evaluation. frontiersin.orgresearchgate.net This often involves testing the PROTAC against a panel of related proteins or performing global proteomic analysis to identify any off-target degradation. researchgate.net The potency of degrader 68 was highlighted by its low nanomolar DC₅₀ values. frontiersin.org The development of degrader 68 alongside a CRBN-based counterpart (degrader 69 ) allowed for a direct comparison of potency, with the VHL-based degrader showing superior or comparable potency in the tested cell lines. frontiersin.org

Studies on Off-Target Effects and Neo-substrate Identification

A critical aspect of developing safe and effective PROTACs is understanding their selectivity. This involves characterizing both off-target effects, where the PROTAC unintentionally degrades proteins other than the intended target, and the degradation of "neo-substrates." Neo-substrates are proteins that are not natural targets of the E3 ligase but are degraded upon the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

For PROTACs incorporating lenalidomide-based conjugates like "E3 Ligase Ligand-linker Conjugate 68," the neo-substrate profile is heavily influenced by the inherent properties of the lenalidomide (B1683929) moiety. Lenalidomide and its parent compound, thalidomide (B1683933), are well-known for their "molecular glue" activity, which induces the degradation of specific zinc finger transcription factors. The most well-characterized of these are Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.gov The degradation of these proteins is responsible for the immunomodulatory and anti-myeloma effects of lenalidomide. researchgate.net Consequently, PROTACs built with "this compound" are expected to retain this activity, which can be a desirable on-target effect in certain therapeutic contexts, such as oncology.

However, the recruitment of other neo-substrates can lead to undesired off-target effects. For instance, SALL4, a developmental transcription factor, has been identified as a neo-substrate of thalidomide-based compounds, and its degradation is linked to the teratogenic effects of thalidomide. nih.gov Research has focused on modifying the core structure of the CRBN ligand to fine-tune neo-substrate selectivity. For example, modifications at the 6-position of lenalidomide have been shown to enhance the selective degradation of IKZF1 and IKZF3 over SALL4. nih.govnih.gov This highlights the potential to engineer "this compound" derivatives to create PROTACs with a more favorable safety profile by minimizing the degradation of proteins associated with toxicity.

Another important neo-substrate is Casein Kinase 1α (CK1α), the degradation of which is linked to the therapeutic effects of lenalidomide in myelodysplastic syndromes with deletion of chromosome 5q. nih.gov The table below summarizes the key neo-substrates associated with lenalidomide-based CRBN ligands.

Neo-substrateAssociated EffectsReference
Ikaros (IKZF1)Immunomodulation, Anti-myeloma activity researchgate.netnih.gov
Aiolos (IKZF3)Immunomodulation, Anti-myeloma activity researchgate.netnih.gov
SALL4Potential for teratogenicity nih.gov
Casein Kinase 1α (CK1α)Efficacy in del(5q) myelodysplastic syndrome nih.gov

In Vivo Preclinical Research of PROTACs Utilizing this compound

The true therapeutic potential of a PROTAC can only be ascertained through rigorous in vivo preclinical testing. These studies provide crucial information on efficacy, target engagement, and biological effects within a complex living system.

Efficacy in Relevant Disease Models (e.g., cancer, neurodegenerative diseases)

PROTACs incorporating lenalidomide-based conjugates have demonstrated significant in vivo efficacy in various disease models, particularly in oncology. For example, a PROTAC targeting BRD4, constructed with a lenalidomide-derived ligand, induced tumor regression in a xenograft model of RS4;11 leukemia. nih.gov Another study reported that a BRD4-targeting PROTAC, ZBC260, which also utilizes a lenalidomide moiety, led to significant tumor regression in a mouse xenograft model of K562 leukemia, with complete tumor regression observed at a dose of 10 mg/kg. mdpi.com

In the context of basal-like breast cancer (BLBC), a novel BRD4-specific PROTAC demonstrated inhibition of tumor growth in an HCC1806 xenograft mouse model. bioworld.com This effect was accompanied by a dramatic decrease in the expression of the oncoprotein KLF5, a downstream target of BRD4. bioworld.com

The application of these PROTACs extends beyond cancer. In the field of neurodegenerative diseases, PROTACs designed to degrade tau protein, a key player in Alzheimer's disease, have been developed using lenalidomide as the E3 ligase ligand. nih.govnih.gov These molecules have been shown to cross the blood-brain barrier and facilitate the degradation of tau in the brain, offering a promising therapeutic strategy. nih.gov

The table below presents a selection of in vivo efficacy data for lenalidomide-based PROTACs in cancer models.

PROTAC TargetCancer ModelIn Vivo EfficacyReference
BRD4RS4;11 Leukemia XenograftTumor regression nih.gov
BRD4 (ZBC260)K562 Leukemia Xenograft78.9% to 98.8% tumor growth inhibition at 1-10 mg/kg mdpi.com
BRD4HCC1806 Breast Cancer XenograftTumor growth inhibition bioworld.com
Androgen Receptor (ARD-2128)VCaP Prostate Cancer Xenograft46% to 69% tumor growth inhibition at 10-40 mg/kg mdpi.com

Pharmacodynamic Evaluation of Target Protein Degradation in Biological Systems

Pharmacodynamic (PD) studies are essential to confirm that the observed in vivo efficacy is a direct result of the intended mechanism of action – the degradation of the target protein. These studies typically involve measuring the levels of the target protein in tissues of interest, such as tumors, after treatment with the PROTAC.

For instance, in the preclinical evaluation of a BRD4-targeting PROTAC in an HCC1806 breast cancer xenograft model, treatment led to a dramatic decrease in the expression of BRD4 protein in the tumors. bioworld.com Similarly, in a VCaP prostate cancer xenograft model, the AR-targeting PROTAC ARD-2128 demonstrated a significant reduction in AR protein levels in the tumor tissue. mdpi.com

The ability to quantify target protein degradation in vivo provides a crucial biomarker for assessing the activity of the PROTAC and for establishing a relationship between drug exposure, target engagement, and therapeutic response. The development of sensitive analytical methods, such as targeted mass spectrometry, has enabled detailed quantitative analysis of target protein levels in small tissue samples, facilitating high-resolution kinetic studies of protein degradation and resynthesis in vivo. nih.gov

Exploring Potential for Immunomodulatory Effects

Given that "this compound" is derived from lenalidomide, PROTACs built with this conjugate are expected to possess immunomodulatory properties. Lenalidomide exerts its immunomodulatory effects primarily through the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net This leads to a variety of downstream effects, including the activation of T cells and Natural Killer (NK) cells, and the inhibition of regulatory T cells. kcl.ac.uknih.gov

In the context of PROTACs, these immunomodulatory effects can be highly beneficial, particularly in cancer therapy. By degrading the target oncoprotein in cancer cells while simultaneously stimulating an anti-tumor immune response, these PROTACs can have a dual mechanism of action. Preclinical studies have shown that lenalidomide can enhance the activity of immune cells against tumor cells. For example, in co-culture models, lenalidomide enhanced the ability of peripheral blood mononuclear cells (PBMCs) to induce apoptosis in tumor cells, an effect that was dependent on NK cells. nih.gov

Furthermore, the degradation of IKZF1 and IKZF3 in T cells by lenalidomide leads to increased production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation and activation. researchgate.net This provides a strong rationale for the synergistic potential of combining lenalidomide-based PROTACs with other immunotherapies, such as checkpoint inhibitors or therapeutic antibodies. Indeed, lenalidomide has been shown to enhance antibody-dependent cellular cytotoxicity (ADCC) mediated by therapeutic antibodies. nih.gov The table below summarizes the key immunomodulatory effects associated with lenalidomide.

Immunomodulatory EffectMediating Cell TypesKey Downstream EventsReference
T Cell Co-stimulationT CellsIncreased IL-2 production researchgate.netkcl.ac.uk
NK Cell ActivationNK CellsEnhanced cytotoxicity against tumor cells nih.govnih.gov
Inhibition of Regulatory T cellsTreg cells- kcl.ac.uk
Enhanced ADCCNK Cells, T CellsIncreased efficacy of therapeutic antibodies nih.gov

Computational and Structural Biology Approaches in Conjugate Design

Computational Modeling for Rational Conjugate Design

Computational modeling serves as a powerful tool in the early stages of PROTAC design, enabling the prediction and analysis of molecular behaviors before committing to costly and time-consuming synthesis. researchgate.net These in silico methods allow for the rapid screening of various ligand and linker modifications to identify candidates with the highest potential for success. nih.gov

The foundation of a successful VHL-recruiting PROTAC is a ligand that binds with high affinity and specificity to the VHL E3 ligase. The "E3 Ligase Ligand-linker Conjugate 68" incorporates a well-established peptidomimetic VHL ligand derived from the hypoxia-inducible factor 1-alpha (HIF-1α) peptide. Computational tools are employed to predict and analyze the binding of this ligand to VHL.

Molecular docking simulations are used to predict the binding pose of the VHL ligand within the substrate recognition pocket of VHL. These simulations calculate the probable conformation of the ligand when bound to the protein and estimate the binding affinity. For the VHL ligand component of Conjugate 68, these models would confirm the key interactions, such as the hydrogen bonds formed by the hydroxyproline (B1673980) moiety with Ser111 and Tyr98 of VHL, which are crucial for stable binding. nih.govnih.gov

Table 1: Illustrative Data from Molecular Docking of a VHL Ligand

ParameterPredicted ValueKey Interacting Residues in VHL
Binding Affinity (kcal/mol)-9.5Tyr98, Ser111, His115
Hydrogen Bonds4Ser111, Asn113, Tyr98 (water-mediated)
Hydrophobic InteractionsPresentPro99, Leu104, Val116

Note: This table is illustrative and represents the type of data generated from molecular docking studies.

The ultimate goal of a PROTAC is to form a stable ternary complex comprising the target protein (EGFR L858R), the PROTAC (degrader 68), and the E3 ligase (VHL). nih.gov The geometry of this complex is critical for the subsequent ubiquitination of the target protein. Molecular dynamics (MD) simulations are a key computational technique used to model the formation and assess the stability of this ternary complex. chemrxiv.org

Starting from the individual crystal structures of the VHL-ligand complex and the EGFR-warhead complex, MD simulations can model how the linker component of "this compound" bridges these two proteins. nih.gov These simulations provide insights into the flexibility of the linker and the preferred conformations of the ternary complex. chemrxiv.org The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbones and the persistence of protein-protein and protein-ligand interactions over time. chemrxiv.org

Table 2: Example Output from a Molecular Dynamics Simulation of a VHL-PROTAC-Target Ternary Complex

Simulation ParameterResultInterpretation
Average RMSD of VHL1.5 ÅStable binding of the VHL ligand
Average RMSD of Target2.0 ÅStable binding of the warhead
Linker Conformational ChangeHigh flexibility, with stable regionsLinker effectively bridges the two proteins
Key Inter-protein ContactsMaintained for >80% of simulation timeStable ternary complex formation is likely

Note: This table is illustrative and represents the type of data generated from MD simulations.

The linker in a PROTAC is not merely a spacer; its length, composition, and attachment points are critical determinants of ternary complex formation and stability. nih.govnih.gov Computational methods are invaluable for the in silico optimization of these linker features for "this compound." researchgate.net

Different linker lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG) versus alkyl chains) can be modeled to assess their impact on the geometry of the ternary complex. nih.govmusechem.com The goal is to find a linker that allows for favorable protein-protein interactions between VHL and the target protein, a phenomenon known as cooperativity. nih.gov The attachment site of the linker to the VHL ligand is also crucial. For the VHL ligand in Conjugate 68, the linker is attached at a position known to be solvent-exposed, which minimizes disruption of the key binding interactions with VHL. researchgate.net Computational tools can be used to explore alternative attachment points to see if they could lead to more stable or effective ternary complexes. nih.gov An in-cell click chemistry approach has also been developed to evaluate optimal linker vectors on E3 ligases. nih.gov

Structural Elucidation of E3 Ligase-Conjugate and Ternary Complexes

While computational models provide powerful predictions, experimental structural data are the gold standard for understanding the precise interactions within the E3 ligase-conjugate and the full ternary complex. researchgate.net

X-ray crystallography provides high-resolution structural information about how a ligand binds to its protein target. nih.gov Numerous crystal structures of VHL in complex with various ligands have been solved, providing a detailed map of the binding pocket. researchgate.netnih.gov For a novel conjugate like "this compound," obtaining a crystal structure of it bound to VHL would definitively confirm the binding mode predicted by computational models.

These structures reveal the precise atomic coordinates of the ligand and the surrounding protein residues, showing the exact hydrogen bonds, hydrophobic interactions, and water-mediated contacts that contribute to binding affinity. researchgate.net This information is invaluable for validating computational models and for guiding further structure-based design efforts to improve the ligand's properties. dundee.ac.uk The crystallization of PROTAC-induced ternary complexes, while challenging, provides the most detailed insights into the molecular basis of their activity. dundee.ac.uknih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes, making it well-suited for studying PROTAC-induced ternary complexes. nanoimagingservices.com Unlike X-ray crystallography, cryo-EM does not require the molecules to form a crystal lattice, which can be a significant bottleneck for flexible, multi-component systems like a PROTAC ternary complex. dundee.ac.uk

Advanced Research Directions and Future Perspectives

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying E3 ligase ligand-linker conjugates like Conjugate 68?

Synthesis typically involves modular assembly of the E3 ligase ligand (e.g., Thalidomide for cereblon or VH032 for VHL), linker (e.g., PEG-based spacers), and functional groups (e.g., acetylene or amine termini). Key steps include:

  • Ligand functionalization : Introducing reactive handles (e.g., azide, alkyne) for click chemistry-based conjugation .
  • Linker optimization : Selecting PEG units (e.g., 2–3 units) to balance solubility and steric effects, validated via HPLC and mass spectrometry .
  • Purification : Reverse-phase HPLC with C18 columns (>95% purity) and lyophilization for stability .

Q. How can researchers validate the target engagement of E3 ligase ligand-linker conjugates in cellular models?

  • Ubiquitination assays : Use immunoblotting to detect polyubiquitination of target proteins after treatment with Conjugate 68 .
  • Cellular thermal shift assays (CETSA) : Confirm ternary complex formation between the conjugate, E3 ligase (e.g., cereblon), and the protein of interest .
  • Competitive pull-down assays : Compare binding affinity against known ligands (e.g., Thalidomide derivatives) using biotinylated conjugates .

Q. What are common challenges in characterizing linker-dependent proteasomal degradation efficiency?

  • Linker length : Short linkers (<5 atoms) may hinder ternary complex formation, while long linkers (>20 atoms) reduce cellular permeability. Optimize via SAR studies using truncated analogs .
  • Off-target effects : Monitor unintended protein degradation via proteome-wide mass spectrometry (e.g., TMT labeling) .
  • Pharmacokinetic variability : Quantify intracellular conjugate levels using LC-MS/MS in multiple cell lines to rule out assay-specific artifacts .

Advanced Research Questions

Q. How can structural biology tools resolve contradictions in ternary complex stability data for Conjugate 68?

  • Cryo-EM or X-ray crystallography : Resolve atomic-level interactions between the conjugate, E3 ligase, and target protein. For example, cereblon’s β-hairpin loop requires precise ligand positioning for substrate recruitment .
  • Molecular dynamics simulations : Model linker flexibility and predict optimal conformations for cooperative binding .
  • Mutagenesis studies : Validate critical residues (e.g., cereblon’s Trp380) via CRISPR-edited cell lines to assess degradation efficiency .

Q. What methodologies address conflicting data on tissue-specific degradation efficacy of PROTACs using Conjugate 68?

  • Mass spectrometry imaging (MSI) : Map conjugate distribution and target ubiquitination in tissues (e.g., tumor vs. liver) to correlate exposure with activity .
  • Organoid models : Test degradation in 3D cultures mimicking tissue-specific microenvironments (e.g., hypoxia for VHL-targeting conjugates) .
  • Multi-omics integration : Combine proteomics (degradation efficiency) with transcriptomics (E3 ligase expression levels) to identify resistance mechanisms .

Q. How can researchers optimize Conjugate 68 for in vivo studies with minimal off-target toxicity?

  • Linker PEGylation : Enhance solubility and reduce nonspecific binding to serum proteins .
  • Prodrug strategies : Mask reactive groups (e.g., amine termini) with cleavable esters for targeted activation in tumors .
  • Toxicogenomics : Screen for off-target transcriptome changes using RNA-seq in animal models, focusing on immune or stress-response pathways .

Data Management and Reproducibility

Q. How should researchers handle dataset discrepancies when comparing Conjugate 68’s efficacy across studies?

  • Standardized protocols : Adopt uniform metrics (e.g., DC₅₀, Dmax) and cell lines (e.g., HEK293T for cereblon) to minimize variability .
  • Open-data repositories : Share raw MS/MS spectra and synthetic protocols via platforms like Zenodo or PRIDE to enable cross-validation .
  • Meta-analysis frameworks : Use R or Python scripts to harmonize heterogeneous datasets (e.g., normalizing degradation rates to E3 ligase expression levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.